molecular formula CH4O<br>CH4O<br>CH3OH B129727 Methanol CAS No. 67-56-1

Methanol

Cat. No.: B129727
CAS No.: 67-56-1
M. Wt: 32.042 g/mol
InChI Key: OKKJLVBELUTLKV-UHFFFAOYSA-N
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Description

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. This compound is highly flammable and toxic, and it is used in various industrial applications. Historically, this compound was produced by the destructive distillation of wood, which is why it is sometimes referred to as wood alcohol . Today, this compound is primarily synthesized from carbon monoxide and hydrogen.

Mechanism of Action

Target of Action

Methanol, also known as wood alcohol, is a simple molecule with the formula CH3OH . The primary targets of this compound are the central nervous system (CNS), eyes, and gastrointestinal (GI) tract . This compound is a CNS depressant and can potentially be toxic in amounts as small as a single mouthful .

Mode of Action

When ingested, this compound is metabolized by hepatic alcohol and aldehyde dehydrogenase into formaldehyde and formic acid, both of which are toxic . The toxicity of this compound is primarily due to its metabolite, formic acid, which can cause metabolic acidosis and tissue injury .

Pharmacokinetics

This compound is predominantly metabolized and eliminated via the liver, but small quantities are also removed by renal and pulmonary elimination . The pharmacokinetics of this compound can be influenced by the presence of ethanol, which has a higher affinity for alcohol dehydrogenase and can competitively inhibit the metabolism of this compound .

Result of Action

The metabolite formic acid is the major toxin responsible for the clinical effects of this compound poisoning. Symptoms may include a decreased level of consciousness, poor or no coordination, vomiting, abdominal pain, and a specific smell on the breath . Decreased vision may start as early as twelve hours after exposure . Long-term outcomes may include blindness and kidney failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ethanol can affect the metabolism of this compound, as ethanol has a higher affinity for the enzyme alcohol dehydrogenase and can competitively inhibit the metabolism of this compound . Furthermore, the toxicity of this compound can be influenced by factors such as the individual’s metabolic rate, the presence of other substances in the body, and the individual’s overall health status .

Biochemical Analysis

Biochemical Properties

Methanol is involved in several biochemical reactions, particularly in methylotrophic organisms such as Pichia pastoris. In these organisms, this compound is oxidized by the enzyme alcohol oxidase to formaldehyde, which is then further metabolized. The alcohol oxidase enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, catalyzes the initial oxidation of this compound to formaldehyde. This reaction generates hydrogen peroxide as a byproduct, which is subsequently broken down by catalase. This compound also interacts with other enzymes such as formaldehyde dehydrogenase and formate dehydrogenase, which further process formaldehyde into formate and eventually carbon dioxide .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. In methylotrophic yeasts, this compound serves as a carbon and energy source, inducing the expression of genes involved in its metabolism. This includes the activation of the alcohol oxidase 1 promoter, which drives the expression of enzymes required for this compound utilization. In mammalian cells, this compound can be toxic, leading to cellular damage and apoptosis. This compound exposure can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. High concentrations of this compound can lead to the production of toxic metabolites such as formaldehyde and formic acid, which can cause metabolic acidosis and damage to cellular structures .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its oxidation to formaldehyde by alcohol oxidase. Formaldehyde is a highly reactive molecule that can form cross-links with proteins, nucleic acids, and other biomolecules, leading to cellular damage. In methylotrophic organisms, formaldehyde is further metabolized by formaldehyde dehydrogenase to formate, which is then converted to carbon dioxide by formate dehydrogenase. In mammalian systems, this compound metabolism primarily occurs in the liver, where it is oxidized by alcohol dehydrogenase to formaldehyde, which is then converted to formic acid by aldehyde dehydrogenase. Formic acid can inhibit mitochondrial cytochrome c oxidase, leading to impaired cellular respiration and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and air. In cell culture experiments, prolonged exposure to this compound can lead to cumulative cellular damage and changes in gene expression. In in vitro studies, this compound’s effects on cellular function can be observed over different time points, with acute exposure leading to immediate cellular responses and chronic exposure resulting in long-term effects such as altered metabolism and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Methanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formaldehyde, formic acid, and ultimately carbon dioxide and water.

    Reduction: this compound can be reduced to methane under specific conditions, although this reaction is less common.

    Substitution: this compound can undergo nucleophilic substitution reactions to form methyl ethers and esters.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, potassium permanganate, chromic acid.

    Reducing Agents: Hydrogen, metal catalysts.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

    Formaldehyde: Produced by the oxidation of this compound.

    Methyl Chloride: Produced by the substitution reaction with hydrochloric acid.

    Dimethyl Ether: Produced by the dehydration of this compound.

Comparison with Similar Compounds

  • Ethanol
  • Isopropanol
  • Butanol

Methanol’s unique properties and wide range of applications make it an important compound in both scientific research and industrial processes.

Properties

IUPAC Name

methanol
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3
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InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N
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Canonical SMILES

CO
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Molecular Formula

CH4O, Array, CH3OH
Record name METHANOL
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Related CAS

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3
Record name Methanol, trimer
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Record name Methanol, hexamer
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DSSTOX Substance ID

DTXSID2021731
Record name Methanol
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Molecular Weight

32.042 g/mol
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Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor.
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Boiling Point

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F
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Flash Point

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Density

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79
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Vapor Density

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11
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Record name METHYL ALCOHOL (METHANOL)
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Vapor Pressure

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg
Record name METHANOL
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Mechanism of Action

... The metabolic mechanisms of methanol toxicity /are/ reviewed. ... It is noted that the most severe toxicity occurs many hours following peak blood and tissue methanol concentrations so that these do not necessarily provide an accurate indication of toxicity. Individual differences are seen both in this latent period and in individual susceptibility to methanol. This susceptibility may depend on the activity of folic acid requiring metabolic reactions involved in formate metabolism, formate being an intermediate produced during methanol oxidation and responsible for many toxic effects of methanol. Studies of the characteristics of methanol poisoning in non-primates and monkeys are examined. Despite the ingestion of lethal doses of methanol, non-primates generally do not develop significant metabolic acidosis nor impairment of vision, and no consistent histopathology has been demonstrated in these species. In monkeys, results suggest that the latent period represents a period of compensated metabolic acidosis; when compensatory mechanisms are exhausted, blood pH begins to drop. Formate accumulates and produces acidosis in the methanol poisoned monkey, but not in the rat, apparently due to a slower rate of formate metabolism to carbon dioxide in the monkey. ... Studies demonstrating the role of alcohol dehydrogenase in methanol metabolism in the monkey are reported; however, the catalase/peroxidative system which participates in methanol metabolism in rats apparently does not function in the monkey. Formaldehyde and formate metabolism are also examined. The regulation of the rate of formate metabolism is governed by regulation of the hepatic tetrahydrofolate concentrations. ... Further research is needed to determine what step or process it is which places the primate at a distinct liability in the metabolic disposition of one carbon moieties., Methanol toxicity is observed in monkeys and humans but is not seen in rats or mice. The expression of methanol poisoning is related to the ability of an animal to metabolize formate to carbon dioxide. Since the rate of formate oxidation is related to hepatic tetrahydrofolate content and the activites of folate dependent enzymes, studies were designed to determine hepatic concentrations of hepatic tetrahydrofolate and activites of folate dependent enzymes of human liver and livers of species considered insensitive to methanol poisoning. An excellent correlation between hepatic tetrahydrofolate and maximal rates of formate oxidation has been observed. In human liver, levels were only 50% of those observed for rat liver and similar to those found in monkey liver. Total folate was also lower (60% decreased) in human liver than that found in rat or monkey liver. Interestingly, mouse liver contains much higher hepatic tetrahydrofolate and total folate than rat or monkey liver. This is consistent with higher formate oxidation rates in this species. A second important observation has been made. 10-Formyltetrahydrofolate dehydrogenase activity, the enzyme catalyzing the final step of formate oxidation to carbon dioxide, was markedly reduced in both monkey and human liver. Thus, two mechanisms may be operative in explaining low formate oxidation in species susceptible to methanol toxicity, low hepatic tetahydrofolate levels and reduced hepatic 10-formyltetrahydrofolate dehydrogenase activity., Formic acid, the toxic metabolite of methanol, has been hypothesized to produce retinal and optic nerve toxicity by disrupting mitochondrial energy production. It has been shown in vitro to inhibit the activity of cytochrome oxidase, a vital component of the mitochondrial electron transport chain involved in ATP synthesis. Inhibition occurs subsequent to the binding of formic acid to the ferric heme iron of cytochrome oxidase, and the apparent inhibition constant is between 5 and 30 mM. Concentrations of formate present in the blood and tissues of methanol-intoxicated humans, non-human primates and rodent models of methanol-intoxication are within this range. Studies conducted in methanol-sensitive rodent models have revealed abnormalities in retinal and optic nerve function and morphology, consistent with the hypothesis that formate acts as a mitochondrial toxin. In these animal models, formate oxidation is selectively inhibited by dietary or chemical depletion of folate coenzymes, thus allowing formate to accumulate to toxic concentrations following methanol administration. Methanol-intoxicated rats developed formic acidemia, metabolic acidosis and visual toxicity analogous to the human methanol poisoning syndrome., In addition to neurofunctional changes, bioenergetic and morphological alterations indicative of formate-induced disruption of retinal energy metabolism have been documented in methanol-intoxicated rats. Morphological studies, coupled with cytochrome oxidase histochemistry, revealed generalized retinal edema, photoreceptor and /retinal pigment epithelium/ (RPE) vacuolation, mitochondrial swelling and a reduction in cytochrome oxidase activity in photoreceptor mitochondria from methanol intoxicated rats. The most striking structural alterations observed in the retinas of methanol-intoxicated rats were vacuolation and mitochondrial swelling in inner segments of the photoreceptor cells. Photoreceptor mitochondria from methanol-intoxicated rats were swollen and expanded to disrupted cristae and showed no evidence of cytochrome oxidase reaction product. In contrast, photoreceptor mitochondria from control animals showed normal morphology with well-defined cristae and were moderately reactive for cytochrome oxidase reaction product. These findings are consistent with disruption of ionic homoeostasis in the photoreceptors, secondary to inhibition of mitochondrial function. Biochemical measurements also showed a significant reduction in retinal and brain cytochrome oxidase activity and ATP concentrations in methanol-intoxicated rats relative to control animals. Surprisingly, no differences from control values were observed in hepatic, renal or cardiac cytochrome oxidase activity or ATP concentrations in methanol-intoxicated rats. The reduction in retinal function, inhibition of retinal, optic nerve and brain cytochrome oxidase activity, depletion of retinal and brain ATP concentrations, and mitochondrial disruption produced in methanol-intoxicated rats are consistent with the hypothesis that formate acts as a mitochondrial toxin with selectivity for the retina and brain., For more Mechanism of Action (Complete) data for Methanol (6 total), please visit the HSDB record page.
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Impurities

In addition to water, typical impurities include acetone and ethanol.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

67-56-1
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Melting Point

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanol
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Methanol
Reactant of Route 3
Methanol
Reactant of Route 4
Methanol
Reactant of Route 5
Methanol
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Methanol
Customer
Q & A

Q1: What is the molecular formula and weight of methanol?

A1: The molecular formula of this compound is CH3OH, and its molecular weight is 32.04 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively studied using various spectroscopic techniques, including infrared (IR) spectroscopy. A study using IR spectroscopy investigated the interactions of acetone and this compound mixtures in a solid argon matrix at 9 K, observing intramolecular complex bands suggesting a 1:1 binary complex formation primarily through a hydrogen bond between the carbonyl oxygen of acetone and the hydroxyl hydrogen of this compound. []

Q3: What are the main catalytic applications of this compound?

A3: this compound is a key player in various catalytic processes:

  • This compound synthesis: Industrially produced from synthesis gas (CO, CO2, H2), this compound is a crucial feedstock for various chemicals. A study highlights the significance of copper/zinc oxide/alumina catalysts in this compound production, emphasizing the influence of pressure and temperature on this compound yield and CO conversion. []
  • This compound steam reforming: This process generates hydrogen for fuel cells and other applications. A study focusing on PdZn/ZnO catalysts emphasizes the importance of dosing methods for achieving low reactant partial pressures, crucial for bridging the pressure gap between surface science and industrial conditions. [] The study also delves into the reaction mechanism, suggesting C-H bond breaking as the rate-determining step based on kinetic isotopic effects. []
  • This compound oxidation: This reaction produces valuable chemicals like methyl formate and formaldehyde. Research on supported Pd nanoparticles reveals the direct formation of methyl formate from this compound at low temperatures (<100°C) with high selectivity. [] The study employs DRIFT-operando spectroscopy to investigate the reaction mechanism and the adsorption behavior of this compound on the catalyst surface. []

Q4: What are the advantages of using micro-spherical silica as a support in this compound synthesis catalysts?

A4: Micro-spherical silica, as a catalyst support in this compound synthesis via CO2 hydrogenation, offers distinct advantages over conventional carrier oxides:

  • Enhanced absorption capacity: This allows for optimal distribution of active phases on the catalyst surface. []
  • Superior heat resistance and chemical stability: These properties contribute to improved catalyst performance and longevity. []

Q5: How is computational chemistry used to study this compound and related processes?

A5: Computational chemistry plays a crucial role in understanding this compound-related processes, particularly in catalyst design and reaction mechanism elucidation:

  • Catalyst design: One study utilized ab initio SCF, MP2, and DFT calculations to study the hydrogen bonding interactions between acetone and this compound. [] These calculations provide insights into the molecular-level interactions that govern catalyst activity and selectivity.
  • Reaction mechanism studies: Computational methods are valuable for investigating reaction pathways and identifying key intermediates. For instance, a study investigating the effect of co-solvents on the esterification of oleic acid using Amberlyst 15 employed computational tools to understand the interactions at play. []

Q6: How is multiscale modeling used in the design and optimization of biorefineries for liquid fuel production?

A6: Multiscale modeling, employing a combination of software tools like Aspen HYSYS, Aspen Energy Analyzer, GasDS, and MATLAB, allows for comprehensive analysis and optimization of biorefinery processes for liquid fuel production. This approach encompasses:

  • Biomass characterization: Determining accurate biomass composition is crucial for predicting process performance. This is achieved by using innovative data fitting methods based on Lagrange multipliers, resulting in more reliable lower heating value (LHV) predictions. []
  • Gasifier simulation: Detailed phenomenological models, like the one implemented in the GasDS program, simulate entrained flow gasifiers, predicting biomass conversion and syngas yield based on oxygen consumption. This information is then used to assess the feasibility of producing liquid fuels like this compound and Fischer-Tropsch fuels. []
  • Economic analysis: Software tools like Aspen HYSYS are used to evaluate the economic viability of different biorefinery configurations and compare various biogas processes like HPC (biogas to this compound), BioCH4 (biogas to biomethane), and CHP (biogas to heat & electricity). []

Q7: What are the toxicological properties of this compound?

A7: this compound, while a valuable chemical, exhibits toxicity and requires careful handling. A study emphasizes the importance of accurate blood this compound determination in cases of this compound poisoning. []

Q8: How is this compound used as an alternative fuel?

A8: this compound is a promising alternative fuel due to its favorable properties and potential to reduce carbon emissions:

  • This compound-gasoline blends: this compound readily mixes with gasoline, offering an alternative fuel option. Research highlights the importance of microemulsion stability in these blends, investigating the influence of emulsifier dosage, water content, and temperature on stability. []
  • This compound diesel: Studies focus on developing clean this compound-diesel fuels, optimizing formulations, and exploring the impact of additives on performance. []

Q9: How are microbial fuel cells (MFCs) used for this compound/electricity conversion?

A9: Microbial fuel cells (MFCs) show promise in utilizing this compound for electricity generation. Research reveals that MFCs can generate electricity from this compound, achieving a maximum power density of 220 mW m−2. [] Metagenomic analyses of the anode biofilm revealed a syntrophic consortium of bacteria involved in this compound/electricity conversion, highlighting the role of Dysgonomonas, Sporomusa, Desulfovibrio, and Geobacter in this process. []

Q10: What are the reported antimicrobial properties of plant extracts containing this compound?

A10: Several studies highlight the antimicrobial potential of plant extracts where this compound is used as a solvent:

  • Acalypha hispida: this compound extract of Acalypha hispida flowers demonstrated antibacterial activity against Shigella flexneri and Bacillus cereus. The study identified the effective concentration of the extract and attributed its activity to compounds like alkaloids, flavonoids, tannins, phenols, steroids, and terpenoids present in the extract. []
  • Oxalis corniculata L.: This plant, traditionally used as a natural antimicrobial agent, was studied for its activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The study highlighted the inhibition zones observed at various concentrations of the this compound extract against the tested bacteria. []
  • Ricinus communis Linn.: This plant, traditionally used to treat bovine mastitis and wound infections, was investigated for the antimicrobial activity of its leaf extracts. The study compared the effectiveness of this compound and acetone extracts, revealing that the this compound extract exhibited superior antimicrobial activity against various laboratory reference bacteria and Candida albicans. [] The researchers further fractionated the this compound extract, and the ethyl acetate fraction showed the most promising antimicrobial activity. []

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